molecular formula C12H21NO3 B010158 N-Octanoyl-DL-homoserine lactone CAS No. 106983-30-6

N-Octanoyl-DL-homoserine lactone

Cat. No.: B010158
CAS No.: 106983-30-6
M. Wt: 227.3 g/mol
InChI Key: JKEJEOJPJVRHMQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Octanoyl-DL-homoserine lactone, also known as N-(2-oxooxolan-3-yl)octanamide, is a member of the N-acyl homoserine lactones (AHLs) family . It primarily targets gram-negative bacteria such as Echerichia and Salmonella . It plays a crucial role in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

This compound interacts with its targets by regulating gene expression . It can regulate the production of siderophores and has shown a positive correlation in Aeromonas sobria strain AS7 . Additionally, it can regulate the secretion of proteases and stimulate the production of total volatile basic nitrogen (TVB-N) .

Biochemical Pathways

The compound affects several biochemical pathways. It stimulates the secretion of extracellular polymeric substances (EPS) in anaerobic granular sludge (AnGS) by group sensing regulation . It also promotes the potential methanogenic metabolic pathway of AnGS . The addition of all AHLs directly or indirectly enhances the methane metabolism pathway of sludge and improves the specific methane generation activity of AnGS .

Pharmacokinetics

It’s known that the compound can be stored at room temperature, suggesting stability under normal conditions .

Result of Action

The result of this compound’s action is the regulation of various biological processes in bacteria. It can improve the COD removal rate, specific methanogenic activity (SMA), and organic composition of AnGS . It also stimulates the production of total volatile basic nitrogen (TVB-N) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of granular sludge can be reduced due to the accumulation of Ca2+, Mg2+, and toxic substances in the wastewater . Therefore, it’s important to consider the environmental context when studying the effects of this compound.

Biological Activity

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a member of the N-acyl homoserine lactones (AHLs) family, which are signaling molecules utilized in quorum sensing by various Gram-negative bacteria. These compounds play critical roles in bacterial communication and have significant implications for both plant and animal biology.

Quorum Sensing and Bacterial Communication

AHLs, including C8-HSL, are synthesized by bacteria to regulate gene expression in response to population density. This process is crucial for coordinating collective behaviors such as biofilm formation, virulence factor production, and bioluminescence. For instance, studies have shown that C8-HSL influences the pathogenicity of Burkholderia cenocepacia by modulating quorum sensing systems, thereby affecting its virulence against model organisms like Caenorhabditis elegans .

Plant Responses to C8-HSL

Recent research highlights the role of C8-HSL in enhancing plant defenses against pathogens. For example, Arabidopsis plants treated with N-3-oxo-octanoyl homoserine lactone (3OC8-HSL), a derivative of C8-HSL, exhibited increased resistance to Pseudomonas syringae pv. tomato DC3000. This priming effect was associated with elevated levels of salicylic acid (SA) and enhanced activity of defense-related enzymes such as peroxidase and catalase . The mechanism involves the activation of the SA pathway, which is critical for plant immune responses.

The biological activity of C8-HSL can be attributed to its ability to modulate various signaling pathways in both plants and bacteria. In plants, it primes defense responses through the jasmonic acid (JA) pathway and auxin signaling . In bacteria, it influences gene expression related to virulence and biofilm formation.

Table 1: Summary of Biological Activities

Biological Activity Effect Organism
Quorum Sensing ModulationAlters virulence factorsBurkholderia cenocepacia
Plant Defense PrimingIncreases resistance to pathogensArabidopsis thaliana
Enzyme Activity EnhancementBoosts defense enzyme activitiesVarious plant species
Gene Expression RegulationModulates genes involved in metabolismVarious bacteria

Case Studies

  • Plant Defense Mechanism : A study demonstrated that pretreating Arabidopsis leaves with 3OC8-HSL significantly reduced disease symptoms upon subsequent infection with PstDC3000. The treated plants showed a marked increase in SA levels and defense-related gene expression compared to untreated controls .
  • Bacterial Pathogenicity : In a model using C. elegans, researchers found that the introduction of C8-HSL enhanced the pathogenicity of a quorum sensing-deficient mutant strain of B. cenocepacia, indicating that C8-HSL can restore virulence through quorum sensing pathways .

Research Findings

  • Proteomic Changes : Treatment with C8-HSL has been shown to induce significant changes in protein expression profiles in various organisms. For instance, in cyanobacteria, exposure to C8-HSL led to upregulation of proteins involved in carbohydrate metabolism and downregulation of others related to energy expenditure .
  • Microbial Community Dynamics : The addition of C8-HSL has been linked to shifts in microbial community structures, particularly enhancing Actinobacteria populations during anaerobic digestion processes .

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEJEOJPJVRHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801046077
Record name N-Octanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-30-6
Record name N-Octanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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